1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine
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Overview
Description
1-[(1S,6S)-6-phenyl-3-azabicyclo[410]heptan-1-yl]methanamine is a bicyclic amine compound characterized by its unique structure, which includes a phenyl group and a three-membered azabicyclo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include mild temperatures and the presence of specific ligands to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of transition metal-catalyzed cycloisomerization can be scaled up for larger production, provided that the reaction conditions are optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the azabicyclo ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate (PIDA) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted azabicyclo derivatives.
Scientific Research Applications
1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its bicyclic structure is believed to play a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the positioning of the nitrogen atom.
7-Oxabicyclo[2.2.1]heptanes: These compounds have an oxygen atom in the bicyclic ring, offering different chemical properties.
Uniqueness
1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine is unique due to its specific azabicyclo[4.1.0]heptane structure, which provides distinct reactivity and potential applications compared to other bicyclic compounds. Its phenyl group also contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine |
InChI |
InChI=1S/C13H18N2/c14-9-12-8-13(12,6-7-15-10-12)11-4-2-1-3-5-11/h1-5,15H,6-10,14H2/t12-,13+/m0/s1 |
InChI Key |
YCASHAHMGWLTLM-QWHCGFSZSA-N |
Isomeric SMILES |
C1CNC[C@@]2([C@]1(C2)C3=CC=CC=C3)CN |
Canonical SMILES |
C1CNCC2(C1(C2)C3=CC=CC=C3)CN |
Origin of Product |
United States |
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